Cas no 768-08-1 (2-(2-Methylpiperidin-1-yl)ethanamine)

2-(2-Methylpiperidin-1-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Methylpiperidin-1-yl)ethanamine
- 2-(2-Methylpiperidin-1-yl)ethamine
- 2-(2-METHYL-PIPERIDIN-1-YL)-ETHYLAMINE
- 2-methyl-1-Piperidineethanamine
- 1-(2-aminoethyl)-2-methylpiperidine
- 2-(1-HYDROXY-3-BUTYNYL)-4-(1,2,4-TRIAZOLYLMETHYL)ANILINE,DARK BROWN SOLID
- 2-(2-methyl-1-piperidinyl)ethanamine
- 2-(2-methyl-1-piperidinyl)ethanamine(SALTDATA: FREE)
- 2-(2-methyl-piperidine-1-yl)-ethylamine
- 2-(2-methylpiperidyl)ethylamine
- 2-<2-Methyl-piperidino>-ethylamin
- STR07619
- DTXSID60389888
- F71539
- EN300-40425
- CS-0216353
- 2-(2-Methyl-1-piperidinyl)ethanamine, AldrichCPR
- CHEMBL4518101
- Z271005826
- MFCD03030380
- AKOS000145930
- A865412
- 2-(2-methylpiperidin-1-yl)ethan-1-amine
- FT-0676727
- DBSDZVMWEMKFCH-UHFFFAOYSA-N
- SB41159
- SCHEMBL3323166
- AKOS016045203
- 768-08-1
- STK503371
- DB-075186
- ALBB-005362
-
- MDL: MFCD03030380
- Inchi: InChI=1S/C8H18N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7,9H2,1H3
- InChI Key: DBSDZVMWEMKFCH-UHFFFAOYSA-N
- SMILES: CC1CCCCN1CCN
Computed Properties
- Exact Mass: 142.14700
- Monoisotopic Mass: 142.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 93.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3A^2
- XLogP3: 0.6
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 198.0±8.0 °C at 760 mmHg
- Flash Point: 70.2±13.6 °C
- Refractive Index: 1.468
- PSA: 29.26000
- LogP: 1.45770
- Vapor Pressure: 0.4±0.4 mmHg at 25°C
2-(2-Methylpiperidin-1-yl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Methylpiperidin-1-yl)ethanamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Methylpiperidin-1-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-40425-0.25g |
2-(2-methylpiperidin-1-yl)ethan-1-amine |
768-08-1 | 93% | 0.25g |
$47.0 | 2023-05-03 | |
Enamine | EN300-40425-10.0g |
2-(2-methylpiperidin-1-yl)ethan-1-amine |
768-08-1 | 93% | 10g |
$194.0 | 2023-05-03 | |
TRC | M647360-500mg |
2-(2-methylpiperidin-1-yl)ethanamine |
768-08-1 | 500mg |
$ 65.00 | 2022-06-03 | ||
Chemenu | CM179664-1g |
2-(2-Methyl-piperidin-1-yl)-ethylamine |
768-08-1 | 95% | 1g |
$87 | 2023-01-09 | |
Fluorochem | 030837-5g |
2-(2-Methyl-piperidin-1-yl)-ethylamine |
768-08-1 | 95% | 5g |
£167.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008501-1g |
2-(2-Methyl-piperidin-1-yl)-ethylamine |
768-08-1 | 1g |
6144CNY | 2021-05-07 | ||
Alichem | A129005561-1g |
2-(2-Methylpiperidin-1-yl)ethanamine |
768-08-1 | 95% | 1g |
$214.20 | 2023-09-01 | |
1PlusChem | 1P005ULI-5g |
2-(2-methylpiperidin-1-yl)ethanamine |
768-08-1 | 95% | 5g |
$60.00 | 2025-02-21 | |
Aaron | AR005UTU-100mg |
2-(2-Methylpiperidin-1-yl)ethanamine |
768-08-1 | 98% | 100mg |
$11.00 | 2025-01-23 | |
Ambeed | A174375-1g |
2-(2-Methylpiperidin-1-yl)ethanamine |
768-08-1 | 95% | 1g |
$29.0 | 2025-03-04 |
2-(2-Methylpiperidin-1-yl)ethanamine Related Literature
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 2-(2-Methylpiperidin-1-yl)ethanamine
2-(2-Methylpiperidin-1-yl)ethanamine (CAS No. 768-08-1): A Comprehensive Overview
2-(2-Methylpiperidin-1-yl)ethanamine, also known by its CAS registry number 768-08-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of secondary amines and features a methyl-substituted piperidine ring fused with an ethylamine group. Its unique structure endows it with distinctive chemical properties, making it a valuable intermediate in synthetic chemistry.
The synthesis of 2-(2-Methylpiperidin-1-yl)ethanamine typically involves multi-step reactions, often starting from readily available starting materials such as aldehydes or ketones. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly sought after in drug discovery and development. The compound's ammonia-like reactivity makes it an excellent nucleophile in various condensation reactions, such as the formation of imines and enamines.
One of the most notable applications of 768-08-1 is its role as a building block in the synthesis of complex bioactive molecules. For instance, it has been employed in the construction of peptide mimetics, which are critical in understanding protein-protein interactions and developing novel therapeutic agents. Additionally, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis.
Recent studies have highlighted the potential of 2-(2-Methylpiperidin-1-yl)ethanamine in the development of advanced materials, such as polymeric membranes for gas separation and ion-exchange resins. Its amphiphilic nature allows for the creation of self-assembled structures with tailored properties, opening new avenues in nanotechnology and material science.
In terms of physical properties, 768-08-1 exhibits a melting point of approximately 55°C and a boiling point around 155°C under standard conditions. Its solubility profile shows good compatibility with both polar and non-polar solvents, facilitating its use in diverse chemical processes. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent research emphasizing its resistance to degradation under mild reaction conditions.
The environmental impact of 2-(2-Methylpiperidin-1-yl)ethanamine has also garnered attention, particularly in relation to its biodegradability and toxicity profiles. Studies indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its ecological footprint. However, further research is required to fully understand its long-term effects on aquatic ecosystems.
Looking ahead, the demand for 768-08-1 is expected to grow due to its expanding applications in specialty chemicals and fine chemicals industries. Innovations in green chemistry practices are likely to drive the development of more sustainable synthesis routes for this compound, aligning with global efforts to reduce environmental impact.
768-08-1 (2-(2-Methylpiperidin-1-yl)ethanamine) Related Products
- 5298-72-6((1-Methylpiperidin-2-yl)methanamine)
- 21043-42-5(1-(Cycloheptyl)piperazine)
- 21043-43-6(1-Cyclooctylpiperazine)
- 23995-88-2(1-(1-methylpiperidin-4-yl)piperazine)
- 100158-63-2(2-(Pyrrolidin-1-ylmethyl)piperidine)
- 112906-37-3(1-[(pyrrolidin-2-yl)methyl]piperidine)
- 142013-66-9(1-(Piperidin-4-yl)piperazine)
- 202991-77-3(1-Ethyl-4-piperidin-4-yl-piperazine Hydrochloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
